molecular formula C17H18BrN B3130888 Benzyl-[1-(4-bromophenyl)-cyclopropyl]-methylamine CAS No. 345965-71-1

Benzyl-[1-(4-bromophenyl)-cyclopropyl]-methylamine

Cat. No. B3130888
CAS RN: 345965-71-1
M. Wt: 316.2 g/mol
InChI Key: MVJMANIHKIDWSG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 468.1°C at 760 mmHg .

Scientific Research Applications

Antimicrobial and Antioxidant Applications

  • Monoterpenes as Antimicrobial Agents : A review on monoterpenes, including p-Cymene, discusses their antimicrobial properties, which could be relevant to the broader category of compounds like Benzyl-[1-(4-bromophenyl)-cyclopropyl]-methylamine due to their potential biological activity. Monoterpenes show promising effects against communicable diseases and could be functionalized in biomaterials and nanomaterials for healthcare applications (Marchese et al., 2017).

Applications in Organic Synthesis

  • Synthesis of Organic Compounds : Another study details a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory drugs. This highlights the utility of halogenated aromatic compounds in synthesizing medically relevant materials, suggesting potential synthetic pathways that could involve this compound (Qiu et al., 2009).

Ethylene Inhibition in Agriculture

  • 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables : The role of 1-MCP, a cyclopropyl group-containing compound, in inhibiting ethylene perception in fruits and vegetables illustrates the agricultural applications of cyclopropyl derivatives. This could imply potential research avenues for this compound in post-harvest technology to improve storage and longevity of produce (Watkins, 2006).

Environmental and Health Impact

  • Synthetic Phenolic Antioxidants : A study on synthetic phenolic antioxidants (SPAs) discusses their widespread use, environmental occurrence, human exposure, and toxicity. While not directly related, the environmental and health impacts of chemical compounds, including potential toxicity, are crucial considerations in researching and applying any chemical substances, including this compound (Liu & Mabury, 2020).

Safety and Hazards

  • Hazard Statement : Harmful if ingested (H302) .
  • Storage : Store at room temperature .

Future Directions

For more detailed information, refer to the provided MSDS and ChemSpider entry .

properties

IUPAC Name

N-benzyl-1-(4-bromophenyl)-N-methylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN/c1-19(13-14-5-3-2-4-6-14)17(11-12-17)15-7-9-16(18)10-8-15/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJMANIHKIDWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2(CC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of benzyl-[1-(4-bromophenyl)-cyclopropyl]-amine (Intermediate 124, 100.0 mg, 0.33 mmol) in 5 mL of acetone was added K2CO3 (91 mg, 0.66 mmol) and iodomethane (2.28 g, 16.1 mmols). The resulting mixture was stirred at 25° C. for 20 hours, diluted with Et2O, and washed with H2O and saturated aqueous NaCl. The solution was dried (MgSO4) and concentrated under reduced pressure to give 90 mg (86%) of the title compound.
Name
benzyl-[1-(4-bromophenyl)-cyclopropyl]-amine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Intermediate 124
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
91 mg
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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